molecular formula C15H14F2N4O3S B2534015 5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide CAS No. 2034454-43-6

5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide

Cat. No.: B2534015
CAS No.: 2034454-43-6
M. Wt: 368.36
InChI Key: BEVQXAWUBSADLH-UHFFFAOYSA-N
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Description

5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide is a synthetic organic compound. Its structure features fluoro-substituted nicotinamide and benzothiadiazole, rendering it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide generally involves multiple steps. Starting with 5-fluoronicotinic acid, it undergoes a reaction with ethylamine to form 5-fluoronicotinamide. Concurrently, 6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole-2,2-dioxide is prepared through the reaction of 6-fluorobenzothiadiazole with methyl iodide under specific conditions. Both intermediates undergo condensation to yield the final product.

Industrial Production Methods

Industrial synthesis of this compound may involve optimizing reaction conditions for yield and purity. Large-scale reactions are usually performed in batch reactors under controlled temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

The compound typically undergoes reactions like oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation reactions often utilize oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction can be facilitated by hydrogen gas in the presence of palladium catalysts. Substitution reactions generally occur with nucleophilic reagents.

Major Products

Depending on the type of reaction, different products can be formed. For instance, oxidation might produce a hydroxylated derivative, while reduction could yield an amine-substituted product.

Scientific Research Applications

5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide is utilized in various scientific domains:

  • Chemistry: : As a probe for studying reaction mechanisms.

  • Biology: : Investigating enzyme interactions and metabolic pathways.

  • Medicine: : Potential therapeutic applications in cancer and infectious diseases.

  • Industry: : Used in the synthesis of advanced materials and chemicals.

Mechanism of Action

The compound’s mechanism of action involves interacting with specific molecular targets, such as enzymes and receptors, which modulate biochemical pathways. Its fluorinated structure enhances its binding affinity and selectivity, influencing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-N-(2-(6-methyl-3-fluoro-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide

  • 5-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide

Uniqueness

Compared to its analogs, 5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide exhibits superior binding properties due to the presence of dual fluoro groups, enhancing its overall efficacy.

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Properties

IUPAC Name

5-fluoro-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N4O3S/c1-20-13-3-2-11(16)7-14(13)21(25(20,23)24)5-4-19-15(22)10-6-12(17)9-18-8-10/h2-3,6-9H,4-5H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVQXAWUBSADLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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